Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)-
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Overview
Description
Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methylethenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)- typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-(1-methylethenyl)-: Lacks the methylsulfonyl group.
Benzene,4-(methylsulfonyl)-: Lacks the methylethenyl group.
Benzene,1-(1-methylethenyl)-4-(methylthio)-: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
Benzene,1-(1-methylethenyl)-4-(methylsulfonyl)- is unique due to the presence of both the methylethenyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methylsulfonyl-4-prop-1-en-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(2)9-4-6-10(7-5-9)13(3,11)12/h4-7H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMAOXEIQTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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